(E)-2-Acetoxy-2'-bromo-5'-chlorostilbene is a synthetic organic compound with the molecular formula and a molecular weight of approximately . This compound is characterized by its complex structure, which includes a stilbene backbone with specific halogenated substituents. It is utilized primarily in scientific research due to its unique properties and potential applications in various fields, including medicinal chemistry and materials science.
This compound is classified as a halogenated stilbene derivative. It can be sourced from chemical suppliers like BenchChem, which provides detailed information on its synthesis and applications. The compound is cataloged under the CAS number 1000890-01-6 and is recognized for its purity levels, typically around 95%.
The synthesis of (E)-2-Acetoxy-2'-bromo-5'-chlorostilbene can be achieved through several methods, often involving the bromination of a suitable precursor followed by acetylation. A common approach includes:
The reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and selectivity .
The molecular structure of (E)-2-Acetoxy-2'-bromo-5'-chlorostilbene features:
The compound's structural representations include:
CC(=O)OC1=CC=CC=C1C=CC2=C(C=CC(=C2)Cl)Br
HLFSLKCOGBEHAK-VOTSOKGWSA-N
.(E)-2-Acetoxy-2'-bromo-5'-chlorostilbene can participate in various chemical reactions:
The specific reaction pathways depend on the reagents used and the reaction conditions applied.
The mechanism of action for (E)-2-Acetoxy-2'-bromo-5'-chlorostilbene primarily involves its interaction with biological targets or other chemical species:
Quantitative data regarding binding affinities or kinetic parameters would require experimental validation through biochemical assays .
The physical properties of (E)-2-Acetoxy-2'-bromo-5'-chlorostilbene include:
Chemical properties include:
(E)-2-Acetoxy-2'-bromo-5'-chlorostilbene finds applications in various scientific fields:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4